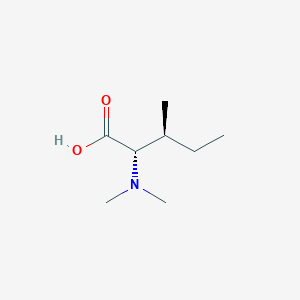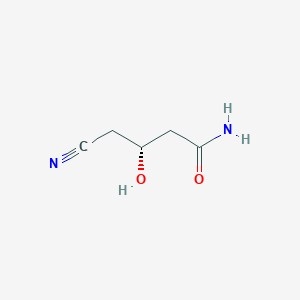
1-Benzyl-3,4-dihydroisoquinoline
Vue d'ensemble
Description
Synthesis Analysis
- Radical Coupling/Dehydrogenation Tandem Reaction : A recent study proposed a photo-driven traceless group-directed electron-donor-acceptor (EDA) complex initiated radical coupling/dehydrogenation tandem reaction to access 1-allyl/benzyl-3,4-dihydroisoquinoline .
Molecular Structure Analysis
1-Benzyl-3,4-dihydroisoquinoline features an isoquinoline ring system with a benzyl group attached. The nitrogen atom and oxygen atom in the molecule can participate in hydrogen bonding interactions. The acyclic carboxamide moiety contributes to its overall structure .
Chemical Reactions Analysis
Applications De Recherche Scientifique
Antitumor Applications
1-Benzyl-3,4-dihydroisoquinoline has been studied for its potential in cancer treatment, particularly in targeting the G1 phase of the cell cycle. Research has shown that certain derivatives, like 1-benzoyl-3,4-dihydroisoquinolines, exhibit significant cytotoxic activities against leukemia cell lines, suggesting a role in antitumor therapies. These compounds show promise in perturbing the cell cycle by arresting cells in the G1 phase, which is critical for controlling cancer cell proliferation (Bermejo et al., 2002).
Synthesis of Lamellarin Alkaloids
In the field of organic synthesis, 1-Benzyl-3,4-dihydroisoquinoline is used as a precursor for complex natural products like lamellarin alkaloids. These alkaloids are notable for their diverse biological activities, including anti-cancer properties. The synthesis process involves transformations of 1-benzyl-3,4-dihydroisoquinolines to yield lamellarin G trimethyl ether and lamellarin U, highlighting its versatility as a synthetic intermediate (Liermann & Opatz, 2008).
Development of Novel Chemical Compounds
The chemical structure of 1-Benzyl-3,4-dihydroisoquinoline allows for the synthesis of new derivatives with potential pharmaceutical applications. For instance, studies have focused on synthesizing novel derivatives like 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, which could lead to new therapeutic agents or tools for biological research (Chen Zhan-guo, 2008).
Photo-oxygenation Studies
Research into the photo-oxygenation of substituted 1-Benzyl-3,4-dihydroisoquinolines has provided insights into the mechanisms of enamine photo-oxygenation. This knowledge is valuable for the development of photochemical processes in organic chemistry and could have implications in various industrial applications (Martin & Jefford, 1982).
Propriétés
IUPAC Name |
1-benzyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIIGTSQOCWPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179555 | |
| Record name | Isoquinoline, 3,4-dihydro-1-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24853-83-6 | |
| Record name | 3,4-Dihydro-1-(phenylmethyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24853-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline, 3,4-dihydro-1-benzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024853836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinoline, 3,4-dihydro-1-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B3050209.png)


![Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-](/img/structure/B3050214.png)


![Diazene, bis[4-(octadecyloxy)phenyl]-, 1-oxide](/img/structure/B3050219.png)





![7-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3050227.png)
